sEH inhibitor-6

Enzyme Inhibition Drug Discovery sEH Assay

Researchers requiring maximal sEH inhibition without urea-scaffold liabilities face limited chemotype options. sEH inhibitor-6 (Compound 3g) addresses this gap as a quinazolinone-amide sEH inhibitor with IC50 = 0.5 nM. • 7.4× more potent than TPPU (IC50 0.5 vs. 3.7 nM); 138× more potent than AUDA (0.5 vs. 69 nM) • Non-urea quinazolinone-amide scaffold circumvents metabolic instability of urea-based transition-state analogs • Distinct physicochemical profile (cLogP 3.8, TPSA 70.6 Ų) for alternative tissue distribution evaluation Supplied with ≥98% HPLC purity and full QC documentation.

Molecular Formula C21H14ClN3O2
Molecular Weight 375.8 g/mol
Cat. No. B12402220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesEH inhibitor-6
Molecular FormulaC21H14ClN3O2
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H14ClN3O2/c22-15-9-5-14(6-10-15)20(26)23-16-11-7-13(8-12-16)19-24-18-4-2-1-3-17(18)21(27)25-19/h1-12H,(H,23,26)(H,24,25,27)
InChIKeyZMGCURBWDWWYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sEH Inhibitor-6 (CAS 1205963-04-7): A Quinazolinone-Based Soluble Epoxide Hydrolase Inhibitor with Sub-Nanomolar IC50


sEH inhibitor-6 (Compound 3g) is a synthetic small-molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme central to the metabolism of epoxyeicosatrienoic acids (EETs) and other lipid epoxides . Structurally, it features a 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide core with a molecular weight of 375.81 g/mol and a cLogP of 3.8 . This physicochemical profile places it within a distinct chemical series that differs from widely used urea-based sEH inhibitors. Procurement of this compound typically targets research applications in inflammation, cardiovascular biology, and pain, where high-potency sEH inhibition is a prerequisite .

Why In-Class Substitution of sEH Inhibitor-6 with Urea-Based Inhibitors Introduces Unquantified Experimental Variability


Soluble epoxide hydrolase inhibitors are not functionally interchangeable. Although compounds like TPPU, t-AUCB, and AUDA share the same nominal target, they exhibit substantial differences in potency (spanning over two orders of magnitude), species-dependent enzyme inhibition, and off-target liabilities . sEH inhibitor-6 belongs to the quinazolinone-amide chemotype, which is structurally distinct from the adamantyl-urea backbone of AUDA/t-AUCB and the piperidine-urea of TPPU. This scaffold divergence can lead to unanticipated variations in plasma protein binding, tissue penetration, and metabolic stability that are not captured by simple IC50 comparisons [1]. Direct substitution of a well-characterized urea-based inhibitor with sEH inhibitor-6 without accounting for these differences risks confounding pharmacokinetic/pharmacodynamic (PK/PD) interpretations and reproducibility failures in in vivo models. The quantitative evidence that follows defines the specific parameters where sEH inhibitor-6 demonstrates measurable differentiation.

Quantitative Differentiators for sEH Inhibitor-6: Evidence-Based Selection Against Benchmark sEH Inhibitors


Enzymatic Potency: IC50 Comparison Against Human sEH

sEH inhibitor-6 demonstrates an IC50 of 0.5 nM against human soluble epoxide hydrolase in a recombinant enzyme assay . This represents a 7.4-fold increase in potency compared to the widely used urea-based inhibitor TPPU (IC50 = 3.7 nM) and a 138-fold increase compared to the classic inhibitor AUDA (IC50 = 69 nM) . While the assay conditions for these comparators are not identical, all are standard fluorometric or radiometric human sEH assays, and the data is consistently reported across multiple independent vendor validations .

Enzyme Inhibition Drug Discovery sEH Assay

Physicochemical Profile: Predicted Lipophilicity and Polar Surface Area Relative to Benchmark Inhibitors

sEH inhibitor-6 has a computed XLogP3-AA of 3.8 and a topological polar surface area (TPSA) of 70.6 Ų [1]. This places it in a moderate lipophilicity range distinct from the more hydrophilic AUDA (XLogP3 ~1.7, TPSA ~109 Ų) and the more lipophilic t-AUCB (XLogP3 ~4.8, TPSA ~58 Ų) [2][3]. The balanced profile of sEH inhibitor-6 suggests different solubility and permeability characteristics that may influence formulation strategies and in vivo distribution compared to these class benchmarks.

ADME Lipophilicity Drug-Likeness

Scaffold Divergence: Quinazolinone-Amide vs. Urea Core as a Determinant of Selectivity and Metabolic Stability

sEH inhibitor-6 features a quinazolinone-amide core scaffold, which is chemically distinct from the central urea moiety found in the majority of well-characterized sEH inhibitors, including TPPU, AUDA, and t-AUCB . Urea-based sEH inhibitors are known transition-state mimics that can exhibit off-target binding to other serine hydrolases and are susceptible to metabolic N-dealkylation, impacting their in vivo half-life [1]. The quinazolinone-amide scaffold of sEH inhibitor-6 may confer a different off-target interaction profile and distinct metabolic liabilities, though specific selectivity or stability data for this exact compound are not publicly disclosed.

Chemotype Selectivity Metabolic Stability

sEH Inhibitor-6: Recommended Research Applications Based on Differentiated Evidence Profile


High-Sensitivity In Vitro sEH Enzyme Assays

For laboratories running fluorescence-based or radiometric sEH activity assays where maximal signal-to-noise is required, sEH inhibitor-6 provides a 7.4-fold potency advantage over TPPU (IC50 = 0.5 nM vs. 3.7 nM) and a 138-fold advantage over AUDA (IC50 = 0.5 nM vs. 69 nM) . This potency differential allows for lower working concentrations, reducing solvent (e.g., DMSO) artifacts and improving assay robustness in high-throughput screening formats .

In Vivo Studies Targeting Tissues with Poor Urea-Based Inhibitor Penetration

The quinazolinone-amide scaffold of sEH inhibitor-6, with its distinct physicochemical profile (XLogP3 = 3.8, TPSA = 70.6 Ų), may provide an alternative distribution pattern compared to urea-based inhibitors like t-AUCB (XLogP3 ~4.8, TPSA ~58 Ų) or AUDA (XLogP3 ~1.7, TPSA ~109 Ų) [1][2][3]. This makes it a candidate for evaluating sEH inhibition in compartments where benchmark inhibitors have shown suboptimal exposure, such as specific CNS regions or fibrotic tissues [4].

SAR and Lead Optimization Studies Focused on Non-Urea Chemotypes

The majority of advanced sEH inhibitors contain a urea core. sEH inhibitor-6, as a quinazolinone-amide derivative, serves as a valuable comparator and starting point for medicinal chemistry programs aimed at developing novel sEH inhibitors that circumvent the known metabolic instability and potential off-target effects associated with urea-based transition-state analogs [5]. Its sub-nanomolar potency demonstrates that high-affinity sEH inhibition is achievable with this alternative chemotype .

Technical Documentation Hub

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